molecular formula C5H10OS B041657 3-(Metiltio)butanal CAS No. 16630-52-7

3-(Metiltio)butanal

Número de catálogo: B041657
Número CAS: 16630-52-7
Peso molecular: 118.2 g/mol
Clave InChI: NCBDFIPMWRKPDU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(Methylthio)butanal, also known as 3-methylsulfanylbutanal or potato butyraldehyde, is an organic compound with the molecular formula CH₃CH(SCH₃)CH₂CHO. It is a branched-chain aldehyde that is known for its distinctive green, musky, and potato-like odor. This compound is commonly found in various food products, particularly those that are heat-treated or fermented, such as French fried potatoes and krill .

Aplicaciones Científicas De Investigación

3-(Methylthio)butanal has several applications in scientific research:

Mecanismo De Acción

Target of Action

3-(Methylthio)butanal, also known as potato butyraldehyde, is primarily used as a flavoring agent . It imparts a green, vegetable-like flavor, reminiscent of potato chips . The primary targets of this compound are the olfactory receptors in the nose that detect its unique scent, contributing to the overall flavor profile of the food.

Mode of Action

The interaction of 3-(Methylthio)butanal with its targets is primarily through olfactory perception. When consumed in food, the compound volatilizes and interacts with olfactory receptors in the nasal cavity. This interaction triggers a signal transduction pathway that results in the perception of its characteristic flavor .

Biochemical Pathways

The biochemical pathways involved in the perception of 3-(Methylthio)butanal are part of the olfactory system. The binding of the compound to its specific olfactory receptor activates a G-protein coupled receptor pathway. This leads to the production of cyclic AMP, opening ion channels, and ultimately causing an electrical signal that is transmitted to the brain. The brain interprets this signal as the specific flavor associated with 3-(Methylthio)butanal .

Result of Action

The primary result of the action of 3-(Methylthio)butanal is the perception of its characteristic flavor. This compound contributes to the overall flavor profile of certain foods, enhancing their appeal and enjoyment .

Action Environment

The action of 3-(Methylthio)butanal can be influenced by various environmental factors. For instance, the presence of other flavor compounds can enhance or diminish the perception of its flavor. Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of oxygen .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(Methylthio)butanal can be synthesized through the addition of methanethiol to the corresponding unsaturated aldehyde, such as crotonaldehyde. This reaction is typically carried out at low temperatures (around -20°C) using piperidine or copper acetate as a catalyst . Another method involves the use of sodium thiomethoxide as a reagent .

Industrial Production Methods: Industrial production of 3-(Methylthio)butanal often employs a patented oxo process, which involves the hydroformylation of olefins followed by the addition of methanethiol. This method is favored for its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Methylthio)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparación Con Compuestos Similares

    2-Methylpropanal: Another branched-chain aldehyde with a similar structure but different odor profile.

    2-Methylbutanal: Similar in structure but differs in the position of the methyl group.

    3-Methylbutanal: Similar in structure but lacks the sulfur atom.

Uniqueness: 3-(Methylthio)butanal is unique due to the presence of the sulfur atom, which imparts its distinctive odor and reactivity. This sulfur-containing structure differentiates it from other branched-chain aldehydes and contributes to its specific applications in flavor and fragrance industries .

Propiedades

IUPAC Name

3-methylsulfanylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBDFIPMWRKPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864696
Record name 3-(Methylthio)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with green, musky, buchu odour
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

63.00 to 65.00 °C. @ 10.00 mm Hg
Record name 3-(Methylthio)butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in alcohol
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.994-1.003
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16630-52-7
Record name 3-(Methylthio)butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16630-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylthio)butanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanal, 3-(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Methylthio)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylthio)butyraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(METHYLTHIO)BUTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B27G5W046
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(Methylthio)butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(Methylthio)butanal in food science?

A1: 3-(Methylthio)butanal, alongside its related compound 4-methoxy-2-methyl-2-mercaptobutane, plays a crucial role in our perception of flavor. Research using the Retronasal Flavor Impression Screening System (R-FISS) has shown that the composition of volatile thiols, like 4-methoxy-2-methyl-2-mercaptobutane, can change during consumption. For instance, when a model drink containing 4-methoxy-2-methyl-2-mercaptobutane was swallowed, both the original thiol and 1-methoxy-3-methyl-3-(methylthio)butane were detected in the exhaled breath. [] This suggests that the aroma we perceive from certain foods might be a result of multiple compounds generated through biological processes like methylation, rather than just the original odorants present in the food itself. []

Q2: Are there other volatile sulfur compounds similar to 3-(Methylthio)butanal found in food products?

A2: Yes, a variety of sulfur compounds contribute to the aroma and flavor profile of food products. For example, in Methyl tert-butyl ether (MTBE), a gasoline additive, several sulfur compounds are present. [] These include common sulfur compounds originating from the production feedstock (like mercaptans, sulfides, and disulfides), newly formed compounds like tert-butyl methyl sulfide and tert-butyl ethyl sulfide (formed through reactions with butenes), and high boiling sulfur compounds like dimethyl trisulfide and 3,5-dimethyl-1,2,4-trithiolane. [] These findings highlight the diverse array of sulfur-containing molecules that can arise during food processing and contribute to the final sensory experience.

Q3: What research methods are used to study the impact of 3-(Methylthio)butanal and similar compounds on flavor perception?

A3: Researchers utilize sophisticated tools like the Retronasal Flavor Impression Screening System (R-FISS) to investigate how volatile compounds like 3-(Methylthio)butanal influence our perception of flavor. [] This system allows for the analysis of exhaled breath after consuming a substance, providing insights into how the original odorants may be transformed within the body and how these changes impact the perceived aroma. [] This type of research is crucial for understanding the complex interplay between food chemistry, sensory perception, and the biological processes that contribute to our experience of taste and smell.

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